molecular formula C10H15N3 B12614119 2-(Aminomethyl)-2,3-dihydro-1H-indene-4,7-diamine CAS No. 917805-19-7

2-(Aminomethyl)-2,3-dihydro-1H-indene-4,7-diamine

Cat. No.: B12614119
CAS No.: 917805-19-7
M. Wt: 177.25 g/mol
InChI Key: AMCKNCZWQUPIMK-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-2,3-dihydro-1H-indene-4,7-diamine is an organic compound that features a unique indene structure with two amine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-2,3-dihydro-1H-indene-4,7-diamine typically involves the reaction of indene derivatives with amine-containing reagents. One common method is the reductive amination of indene-4,7-dione with aminomethyl compounds under hydrogenation conditions. This process often employs catalysts such as palladium on carbon (Pd/C) and hydrogen gas to facilitate the reduction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of high-pressure hydrogenation and efficient catalytic systems is crucial for large-scale synthesis. Additionally, purification steps such as crystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-2,3-dihydro-1H-indene-4,7-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imine or nitrile derivatives.

    Reduction: Reduction reactions can further modify the amine groups to form secondary or tertiary amines.

    Substitution: The amine groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include imines, nitriles, secondary and tertiary amines, and various substituted indene derivatives.

Scientific Research Applications

2-(Aminomethyl)-2,3-dihydro-1H-indene-4,7-diamine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmacophore in drug design and development.

    Industry: It is utilized in the production of advanced materials, such as polymers and catalysts.

Mechanism of Action

The mechanism by which 2-(Aminomethyl)-2,3-dihydro-1H-indene-4,7-diamine exerts its effects involves interactions with various molecular targets. The amine groups can form hydrogen bonds and ionic interactions with biological macromolecules, influencing their function. Additionally, the indene core can participate in π-π stacking interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Aminomethyl)pyridine
  • 2-Amino-2-methylpropan-1-ol
  • 2-(Aminomethyl)phenol

Uniqueness

Compared to similar compounds, 2-(Aminomethyl)-2,3-dihydro-1H-indene-4,7-diamine stands out due to its unique indene structure, which imparts distinct chemical and physical properties

Properties

CAS No.

917805-19-7

Molecular Formula

C10H15N3

Molecular Weight

177.25 g/mol

IUPAC Name

2-(aminomethyl)-2,3-dihydro-1H-indene-4,7-diamine

InChI

InChI=1S/C10H15N3/c11-5-6-3-7-8(4-6)10(13)2-1-9(7)12/h1-2,6H,3-5,11-13H2

InChI Key

AMCKNCZWQUPIMK-UHFFFAOYSA-N

Canonical SMILES

C1C(CC2=C(C=CC(=C21)N)N)CN

Origin of Product

United States

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